2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile

Cross-coupling Synthetic methodology Medicinal chemistry

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile (CAS 896094-88-5) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. It is characterized by a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at the 3-position and an acetonitrile group at the 2-position, yielding a molecular formula of C9H6BrN3 and a molecular weight of 236.07 g/mol.

Molecular Formula C9H6BrN3
Molecular Weight 236.072
CAS No. 896094-88-5
Cat. No. B2854733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile
CAS896094-88-5
Molecular FormulaC9H6BrN3
Molecular Weight236.072
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)Br)CC#N
InChIInChI=1S/C9H6BrN3/c10-9-7(4-5-11)12-8-3-1-2-6-13(8)9/h1-3,6H,4H2
InChIKeyLVHBQMKKBTUEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile (CAS 896094-88-5): A Dual-Functional Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile (CAS 896094-88-5) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class [1]. It is characterized by a fused imidazo[1,2-a]pyridine core substituted with a bromine atom at the 3-position and an acetonitrile group at the 2-position, yielding a molecular formula of C9H6BrN3 and a molecular weight of 236.07 g/mol [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1].

Why Unsubstituted or Mono-Functional Imidazo[1,2-a]pyridine Analogs Cannot Replace 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile in Synthetic Sequences


Imidazo[1,2-a]pyridine scaffolds are widely employed in drug discovery, but the specific substitution pattern of 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile confers a unique combination of orthogonal reactivity and physicochemical properties that is absent in closely related analogs [1]. The presence of both a C3-bromo group, which facilitates transition-metal-catalyzed cross-couplings, and a C2-acetonitrile moiety, which provides a handle for nucleophilic additions or further transformations, creates a dual-reactive building block that enables sequential, chemoselective elaboration not possible with simpler imidazo[1,2-a]pyridine derivatives [REFS-1, REFS-2]. Generic substitution with unsubstituted, monohalogenated, or non-nitrile-containing analogs would compromise synthetic efficiency and limit the accessible chemical space.

Quantitative Differentiation of 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile: Head-to-Head Comparisons with Closest Analogs


Suzuki–Miyaura Cross-Coupling Compatibility: C3-Bromo Enables Aryl–Aryl Bond Formation Lacking in Non-Bromo Analog

The C3-bromo substituent on 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile serves as an essential leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, a transformation not possible with the non-brominated analog 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile [1]. This reactivity enables the direct introduction of aryl, heteroaryl, or vinyl groups at the 3-position, allowing for modular diversification of the imidazo[1,2-a]pyridine core [1].

Cross-coupling Synthetic methodology Medicinal chemistry

C2-Acetonitrile Handle: Orthogonal Reactivity for Nucleophilic Additions Absent in 3-Bromoimidazo[1,2-a]pyridine

The acetonitrile group at C2 provides a distinct nucleophilic substitution site that is not present in the simpler analog 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0) [1]. This group can participate in reactions with arylacetonitriles under basic conditions to yield extended conjugated systems, as demonstrated for related imidazo[1,2-a]pyridin-2-ylacetonitriles [1].

Nucleophilic substitution Fluorescent probes Derivatization

Lipophilicity Profile: XLogP 2.5 vs. Non-Bromo Analog (LogP 1.40) – Implications for Membrane Permeability

The bromine atom in 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile significantly increases its calculated lipophilicity compared to the non-brominated analog. PubChem reports an XLogP3-AA value of 2.5 [1], while the non-bromo analog 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile exhibits a LogP of approximately 1.40 [2]. This ~1.1 log unit increase corresponds to roughly a 12-fold higher partition coefficient in octanol/water, suggesting enhanced passive membrane permeability.

Physicochemical properties Drug-likeness ADME

Commercial Purity Specification: 95% Minimum – Reliable Quality for Reproducible Synthetic Outcomes

Vendor specifications for 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile indicate a minimum purity of 95% . This level of purity is suitable for most synthetic applications without requiring additional purification, reducing both time and material costs. In contrast, some related heterocyclic building blocks are offered only at lower purities (e.g., 90% or unspecified), which can introduce variability in reaction yields and complicate downstream purification.

Quality control Procurement specification Synthetic reproducibility

Regulatory Hazard Classification: Acute Toxicity and Irritation Profile Informs Safe Handling and Procurement Decisions

According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes (H302, H312, H332), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This detailed hazard profile is essential for risk assessment and compliance with occupational safety regulations, and it differentiates this compound from analogs with less well-characterized or more severe hazard classifications.

Safety data REACH compliance Laboratory handling

Primary Application Scenarios Where 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile Delivers Differentiated Value


Diversification of Imidazo[1,2-a]pyridine Libraries via Suzuki–Miyaura Cross-Coupling

Medicinal chemists seeking to explore structure–activity relationships (SAR) around the imidazo[1,2-a]pyridine core can utilize the C3-bromo group of 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetonitrile to introduce a wide range of aryl, heteroaryl, or vinyl substituents via palladium-catalyzed Suzuki–Miyaura cross-coupling [1]. This approach enables the rapid synthesis of diverse 3-substituted analogs without the need for de novo scaffold construction.

Sequential Orthogonal Functionalization for Complex Molecular Architectures

In synthetic sequences requiring two distinct chemical transformations, the dual-reactivity of this compound—C3-bromo for cross-coupling and C2-acetonitrile for nucleophilic elaboration—allows chemists to perform chemoselective functionalization without protecting group manipulations [REFS-1, REFS-2]. This orthogonal reactivity is particularly valuable for the synthesis of fluorescent probes, bioactive molecules, and materials science building blocks.

Lead Optimization Programs Requiring Enhanced Lipophilicity and Membrane Permeability

For drug discovery campaigns targeting intracellular or CNS-active compounds, the increased lipophilicity (XLogP 2.5) conferred by the bromine atom may improve passive membrane permeability and oral bioavailability [1]. Starting from this scaffold can accelerate lead optimization by providing a more favorable physicochemical starting point compared to less lipophilic imidazo[1,2-a]pyridine derivatives.

Regulated Laboratory and Industrial Environments Requiring Full Hazard Characterization

In settings where occupational safety and regulatory compliance are paramount, the availability of a complete ECHA classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) facilitates risk assessment, proper labeling, and the implementation of engineering controls and personal protective equipment [1]. This reduces the burden of in-house hazard determination and ensures safe handling from receipt through disposal.

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